An In-Depth Technical Guide to the Physical Properties of (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of (R)-alpha-Methyl-4-nitrobenzylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physical properties of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride (CAS RN: 57233-86-0), a chiral amine of significant interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's key physical characteristics. The guide synthesizes available data with field-proven methodologies for property determination, ensuring both scientific accuracy and practical applicability. A critical analysis of reported data, including a notable discrepancy in melting point values, is presented alongside detailed protocols for definitive characterization.
Introduction
(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a chiral building block widely utilized in the synthesis of biologically active molecules.[1] Its stereospecific nature makes it a valuable intermediate in the development of pharmaceuticals, particularly where enantiomeric purity is critical for therapeutic efficacy and safety. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide delves into the essential physical parameters of this compound, providing both established data and the experimental framework for its verification.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to ascertain its molecular structure and fundamental identifiers.
Figure 1: 2D representation of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride.
Table 1: Compound Identification
| Parameter | Value | Reference(s) |
| IUPAC Name | (1R)-1-(4-nitrophenyl)ethan-1-amine hydrochloride | [2] |
| CAS Number | 57233-86-0 | [2] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 202.64 g/mol | [2] |
| Appearance | White to light yellow crystalline powder/solid | [3][4] |
Physicochemical Properties
A summary of the key physicochemical properties is presented below, followed by detailed discussions and experimental protocols.
Table 2: Summary of Physical Properties
| Property | Reported Value(s) | Reference(s) |
| Melting Point | 173-175 °C or 248-250 °C | [3][5] |
| Solubility | Soluble in water and polar organic solvents | [3][4] |
| Specific Rotation | [α]25/D −6.5° (c = 1 in 0.05 M NaOH) (for the S-enantiomer) |
Melting Point: A Critical Discrepancy
The melting point is a crucial indicator of purity for a crystalline solid.[6] A sharp melting range typically signifies high purity.[2] However, a review of available data reveals a significant discrepancy in the reported melting point of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride, with some sources citing a range of 173-175 °C and others 248-250 °C.[3][5]
This wide variation could be attributed to several factors, including:
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Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.
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Impurities: The presence of impurities can depress and broaden the melting range.
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Measurement Technique: Differences in the heating rate or apparatus used for determination can lead to varied results.
Given this ambiguity, it is imperative for researchers to perform a careful and definitive melting point determination on their specific batch of the compound.
Experimental Protocol: Melting Point Determination
This protocol outlines the standard capillary method for accurate melting point determination.
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. If necessary, grind a small amount of the crystals in a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Set a rapid heating ramp (10-20 °C/min) to obtain an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
-
Measurement:
-
Place the packed capillary tube in the apparatus.
-
Set a slow heating rate of 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is reported as T1-T2.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Solubility Profile
Experimental Protocol: Quantitative Solubility Determination
-
Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, methanol, ethanol, dichloromethane, acetone).
-
Equilibrium Method:
-
Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
-
Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Determine the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the solubility in units of g/100 mL or mg/mL.
-
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride.
Figure 2: A generalized workflow for the characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₃⁺). The aromatic protons will likely appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing nitro group. The methine proton will be a quartet coupled to the methyl protons, and the methyl protons will be a doublet coupled to the methine proton. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons will appear in the range of 120-150 ppm, with the carbon bearing the nitro group being the most downfield. The methine carbon and the methyl carbon will appear in the upfield region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:
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N-H stretch: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.
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C-H stretch (aromatic and aliphatic): Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
N-H bend: A band around 1600-1500 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro-substituted benzene ring is expected to give rise to characteristic absorption bands. Aromatic nitro compounds typically exhibit strong absorptions due to π → π* transitions. The λmax is expected in the range of 250-300 nm.
Safety and Handling
(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride is classified as an irritant, causing skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Handling should be performed in a well-ventilated area or a fume hood. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the physical properties of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. While key data such as molecular weight and general solubility are well-established, a significant discrepancy in the reported melting point highlights the importance of thorough in-house characterization. The provided experimental protocols offer a framework for researchers to definitively determine the physical properties of their specific samples, ensuring data integrity and facilitating the successful application of this important chiral building block in research and development.
References
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ChemBK. (R)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE. Retrieved from [Link]
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PubChem. (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. Retrieved from [Link]
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University of Alberta. Melting point determination. Retrieved from [Link]
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National University of Kaohsiung. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]
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ChemBK. (1R)-1-(4-nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]
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ChemSrc. (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. Retrieved from [Link]
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ExportersIndia. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. Retrieved from [Link]
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